molecular formula C13H13N3O4 B12180336 N-(1H-indol-2-ylcarbonyl)glycylglycine

N-(1H-indol-2-ylcarbonyl)glycylglycine

Cat. No.: B12180336
M. Wt: 275.26 g/mol
InChI Key: WIXDNVYSPUZNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-2-ylcarbonyl)glycylglycine is a compound that features an indole moiety linked to a glycylglycine dipeptide. Indole derivatives are significant in various biological systems and have been extensively studied for their diverse biological activities . The compound’s structure combines the properties of indole and glycylglycine, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-2-ylcarbonyl)glycylglycine typically involves the reaction of indole derivatives with glycylglycine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the indole carboxylic acid and glycylglycine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the decomposition of sensitive intermediates.

Industrial Production Methods

These methods often use automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-2-ylcarbonyl)glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylcarbonyl)glycylglycine involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The glycylglycine component may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-2-ylcarbonyl)glycylglycine is unique due to its combination of an indole moiety with a glycylglycine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

2-[[2-(1H-indole-2-carbonylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C13H13N3O4/c17-11(14-7-12(18)19)6-15-13(20)10-5-8-3-1-2-4-9(8)16-10/h1-5,16H,6-7H2,(H,14,17)(H,15,20)(H,18,19)

InChI Key

WIXDNVYSPUZNNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.